1-[(3-Methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
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Overview
Description
1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the 4-methylphenylmethyl group: This step involves the alkylation of the piperazine core with 4-methylbenzyl chloride under basic conditions.
Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying the function of piperazine derivatives in biological systems.
Medicine: Potential use as a pharmaceutical agent due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to a physiological response.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHOXYBENZENESULFONYL)-4-BENZYL PIPERAZINE: Similar structure but lacks the 4-methyl group.
1-(3-METHOXYBENZENESULFONYL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is unique due to the presence of both the 3-methoxybenzenesulfonyl and 4-methylphenylmethyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C19H24N2O3S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-8-17(9-7-16)15-20-10-12-21(13-11-20)25(22,23)19-5-3-4-18(14-19)24-2/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
VLTPJZPXYURONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Origin of Product |
United States |
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